Cas no 314731-96-9 (Indolizine, 8-methyl-2-[(1E)-2-(1-naphthalenyl)ethenyl]-)
Indolizine, 8-methyl-2-[(1E)-2-(1-naphthalenyl)ethenyl]- Chemical and Physical Properties
Names and Identifiers
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- Indolizine, 8-methyl-2-[(1E)-2-(1-naphthalenyl)ethenyl]-
- 8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine
- 314731-96-9
- 8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine
- 8-methyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]indolizine
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- Inchi: 1S/C21H17N/c1-16-6-5-13-22-15-17(14-21(16)22)11-12-19-9-4-8-18-7-2-3-10-20(18)19/h2-15H,1H3/b12-11+
- InChI Key: QOASPLZBXSZDFG-VAWYXSNFSA-N
- SMILES: C1=C2N(C=CC=C2C)C=C1/C=C/C1=C2C(C=CC=C2)=CC=C1
Computed Properties
- Exact Mass: 283.136099547Da
- Monoisotopic Mass: 283.136099547Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 4.4Ų
Indolizine, 8-methyl-2-[(1E)-2-(1-naphthalenyl)ethenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1251570-5mg |
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine |
314731-96-9 | 98% | 5mg |
$1265 | 2025-02-18 | |
| A2B Chem LLC | AX90059-1mg |
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine |
314731-96-9 | 98% | 1mg |
$70.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1251570-5mg |
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine |
314731-96-9 | 98% | 5mg |
$1265 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1251570-1mg |
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine |
314731-96-9 | 98% | 1mg |
$340 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1251570-1mg |
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine |
314731-96-9 | 98% | 1mg |
$205 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1251570-1mg |
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine |
314731-96-9 | 98% | 1mg |
$340 | 2025-02-18 | |
| 1PlusChem | 1P01F8SR-1mg |
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine |
314731-96-9 | 98% | 1mg |
$99.00 | 2024-05-06 |
Indolizine, 8-methyl-2-[(1E)-2-(1-naphthalenyl)ethenyl]- Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Indolizine, 8-methyl-2-[(1E)-2-(1-naphthalenyl)ethenyl]-
Exploring Indolizine, 8-methyl-2-[(1E)-2-(1-naphthalenyl)ethenyl]- (CAS No. 314731-96-9): Structure, Applications, and Research Insights
The compound Indolizine, 8-methyl-2-[(1E)-2-(1-naphthalenyl)ethenyl]- (CAS No. 314731-96-9) is a fascinating heterocyclic molecule that has garnered significant attention in organic chemistry and materials science. Its unique indolizine core coupled with a naphthalene-based substituent makes it a versatile scaffold for designing functional materials and bioactive molecules. Researchers are increasingly exploring its potential in optoelectronic devices, pharmaceutical intermediates, and fluorescence probes, aligning with current trends in sustainable chemistry and smart material development.
Structurally, this compound features an 8-methylindolizine backbone linked to a (1E)-2-(1-naphthalenyl)ethenyl group at the 2-position. The π-conjugated system formed by this arrangement contributes to its interesting photophysical properties, a hot topic in OLED research and molecular sensors. Recent studies highlight its potential as a blue-emitting material, addressing the growing demand for efficient organic light-emitting diodes in display technologies. The naphthalene moiety enhances stability while the ethenyl bridge allows for further structural modifications, making it valuable for structure-activity relationship studies.
Synthetic approaches to CAS 314731-96-9 typically involve Palladium-catalyzed cross-coupling reactions or condensation strategies, reflecting modern trends in green chemistry and atom economy. Researchers are optimizing these methods to reduce hazardous byproducts—a key concern in sustainable chemical manufacturing. The compound's solubility profile (moderate in common organic solvents) and thermal stability make it practical for various applications, from coating formulations to bioimaging agents.
In pharmaceutical contexts, the indolizine pharmacophore is recognized for its diverse biological activities, though 314731-96-9 itself is primarily investigated as a building block rather than an active ingredient. Its structural features resemble those found in alkaloid natural products, sparking interest in medicinal chemistry circles. Computational studies suggest potential interactions with enzyme targets, particularly those involving aromatic stacking—a frequent search topic among drug discovery researchers.
The material science applications of this compound benefit from its charge transport properties and film-forming ability. With the rise of flexible electronics and wearable sensors, such π-conjugated systems are being tested in organic thin-film transistors (OTFTs). Its molar extinction coefficient and quantum yield data—often queried in spectroscopy forums—make it suitable for luminescent solar concentrators, a renewable energy technology gaining traction.
Analytical characterization of 8-methyl-2-[(1E)-2-(1-naphthalenyl)ethenyl]indolizine typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy (particularly 1H and 13C). These techniques confirm the E-configuration of the ethenyl group—a crucial detail for understanding its molecular geometry and intermolecular interactions. Crystallographers have studied its packing motifs, revealing insights useful for crystal engineering applications.
Environmental and safety studies indicate that CAS 314731-96-9 requires standard laboratory precautions, with no extraordinary hazards reported—an important consideration for industrial scale-up. Its biodegradation profile and ecotoxicological data are subjects of ongoing research, responding to increased regulatory focus on green chemistry metrics. Storage recommendations typically suggest inert atmosphere protection to maintain stability, especially for long-term preservation of its optical properties.
Future research directions for this compound likely include polymeric derivatives for organic electronics, metal-organic frameworks (MOFs) with tailored porosity, and supramolecular assemblies—all trending topics in materials science publications. The structure-property relationships of such π-extended systems continue to be a rich area for investigation, particularly regarding their nonlinear optical responses and exciton dynamics.
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